4,7-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
Overview
Description
4,7-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C15H15N3S and its molecular weight is 269.4 g/mol. The purity is usually 95%.
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Biological Activity
4,7-Dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine (C15H15N3S) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial research. This article explores the biological activity of this compound, summarizing key research findings, case studies, and synthetic pathways.
Chemical Structure and Properties
The compound features a benzothiazole core , characterized by a bicyclic structure that includes both sulfur and nitrogen atoms. Its molecular weight is approximately 269.4 g/mol , and it has the following structural formula:
Key Features:
Feature | Description |
---|---|
Molecular Formula | C15H15N3S |
Molecular Weight | 269.4 g/mol |
Purity | Typically ≥ 95% |
Anticancer Activity
Research indicates that compounds related to this compound exhibit notable cytotoxic effects against various human cancer cell lines. For instance:
- Cytotoxicity Studies : Derivatives of benzothiazole have been screened against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing IC50 values in the low micromolar range.
- Mechanism of Action : The compound's structure suggests potential interactions with biological targets involved in cancer progression, including DNA topoisomerases and kinases, which are critical for cell division and proliferation.
Antibacterial Activity
The compound has also shown promising results in antibacterial assays:
- Bactericidal Effects : It demonstrates significant activity against both replicating and non-replicating bacteria. In particular, it has been tested against strains like Staphylococcus aureus and Escherichia coli.
- Selectivity : Studies reveal that certain derivatives selectively inhibit bacterial topoisomerases without affecting human topoisomerases, indicating a potential therapeutic window for antibacterial applications .
Comparison with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5,7-Dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | C15H15N3S | Similar structure with different pyridine substitution |
4,7-Dimethyl-1,3-benzothiazol-2-amine | C9H10N2S | Lacks the pyridine moiety; simpler structure |
2-Amino-benzothiazole | C7H6N2S | Basic benzothiazole structure without additional substitutions |
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of benzothiazole derivatives for their anticancer properties. The results indicated that modifications at the nitrogen atom significantly enhanced cytotoxicity against breast cancer cell lines (IC50 values as low as 5 µM). The mechanism was attributed to the inhibition of DNA synthesis through topoisomerase II inhibition .
Study on Antibacterial Activity
Another investigation focused on the antibacterial efficacy of benzothiazole derivatives against E. coli. The study found that certain modifications improved selectivity for bacterial targets while minimizing cytotoxicity to human cells (HepG2 liver cell line), suggesting a favorable safety profile for further development .
Synthetic Pathways
Various synthetic routes have been developed to produce this compound efficiently:
- Condensation Reactions : Utilizing amino thiols and aldehydes under mild conditions to form the benzothiazole scaffold.
- Methylation Strategies : Employing methylating agents to introduce methyl groups at specific positions on the benzothiazole ring.
These methods emphasize high yields and environmental sustainability .
Properties
IUPAC Name |
4,7-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-10-3-4-11(2)14-13(10)18-15(19-14)17-9-12-5-7-16-8-6-12/h3-8H,9H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSDQACLNUYYAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NCC3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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